![molecular formula C7H11BrO B13454124 6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
6-(Bromomethyl)-1-oxaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of a bromomethyl group and an oxaspiro ring system makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide under Schotten-Baumann conditions to form the oxetane ring . The resulting intermediate is then subjected to further reactions to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective routes. For instance, the use of commercially available flame retardants like tribromoneopentyl alcohol as starting materials can facilitate large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-1-oxaspiro[3.3]heptane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The spiro structure allows for further cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted spiro compounds, while oxidation reactions can produce spiro ketones or alcohols .
Scientific Research Applications
6-(Bromomethyl)-1-oxaspiro[3.3]heptane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of spirocyclic drugs.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-1-oxaspiro[3.3]heptane involves its reactivity towards various nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxaspiro ring system provides structural stability and rigidity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: Used as an intermediate in the synthesis of antibiotic drug candidates.
6,6-Difluorospiro[3.3]heptane: A conformationally restricted isostere of gem-difluorocycloalkanes, used in material science.
Uniqueness
6-(Bromomethyl)-1-oxaspiro[3.3]heptane is unique due to its bromomethyl group, which provides a versatile site for further chemical modifications. Its spirocyclic structure also imparts distinct physicochemical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H11BrO |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
6-(bromomethyl)-1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C7H11BrO/c8-5-6-3-7(4-6)1-2-9-7/h6H,1-5H2 |
InChI Key |
ZBRYQOZJQAGNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CC(C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



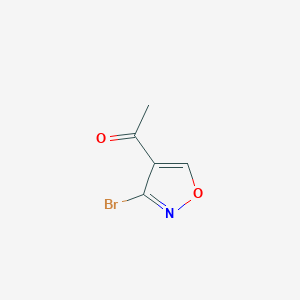


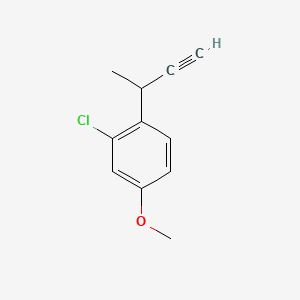

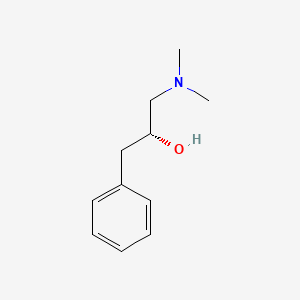
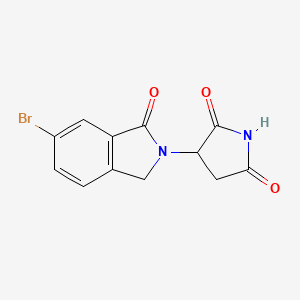
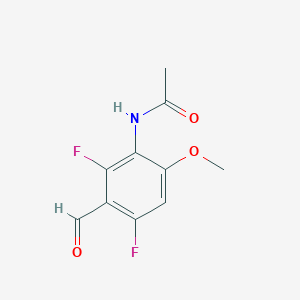
amine hydrochloride](/img/structure/B13454074.png)
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
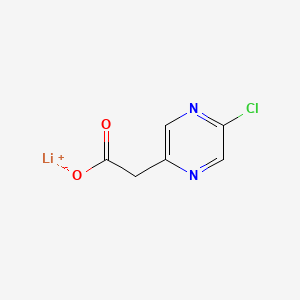

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)
